molecular formula C8H14N4 B1348269 2-Piperidin-4-yl-2H-pyrazol-3-ylamine CAS No. 957478-21-6

2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Cat. No.: B1348269
CAS No.: 957478-21-6
M. Wt: 166.22 g/mol
InChI Key: ASLYKKYZWBQKLZ-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that features both piperidine and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows for various chemical modifications, making it a versatile building block for drug development.

Scientific Research Applications

2-Piperidin-4-yl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with hydrazine hydrate to form the pyrazole ring, followed by amination to introduce the amine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems ensures consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents and bases such as sodium hydride are frequently employed.

Major Products: The major products formed from these reactions include N-oxides, reduced pyrazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Piperidin-4-yl-1H-pyrazol-3-ylamine: Similar structure but different electronic properties.

    2-Piperidin-4-yl-2H-pyrazol-4-ylamine: Positional isomer with different reactivity.

    2-Piperidin-4-yl-2H-pyrazol-5-ylamine: Another positional isomer with unique properties.

Uniqueness: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is unique due to its specific arrangement of functional groups, which allows for a distinct set of chemical reactions and biological activities. Its versatility in chemical modifications makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-piperidin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLYKKYZWBQKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349490
Record name 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957478-21-6
Record name 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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